molecular formula C21H27FNO3P B11604675 Cyclohexyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate

Cyclohexyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate

Cat. No.: B11604675
M. Wt: 391.4 g/mol
InChI Key: MBRFXMGACHREKF-UHFFFAOYSA-N
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Description

Cyclohexyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate is a versatile chemical compound with a unique structure that enables diverse applications in scientific research. This compound is characterized by the presence of a cyclohexyl group, a dimethylamino-substituted phenyl group, a fluorophenyl group, and a hydroxy-substituted phosphinate moiety. Its complex structure allows it to participate in various chemical reactions and makes it valuable in fields such as catalysis, drug discovery, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate typically involves multi-step organic synthesis techniques. One common method includes the following steps:

    Formation of the Dimethylamino-Substituted Phenyl Group: This step involves the nitration of a phenyl ring followed by reduction to form the dimethylamino group.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a halogen exchange reaction, where a suitable fluorinating agent is used.

    Cyclohexyl Group Addition: The cyclohexyl group is often added through a Grignard reaction or similar organometallic coupling reaction.

    Phosphinate Formation: The final step involves the formation of the phosphinate group, typically through a reaction with a suitable phosphorous reagent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives. Substitution reactions can lead to a variety of substituted phosphinates.

Scientific Research Applications

Cyclohexyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate has numerous applications in scientific research:

    Chemistry: Used as a ligand in catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Cyclohexyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl [4-(dimethylamino)phenyl][hydroxy(phenyl)methyl]phosphinate
  • Cyclohexyl [4-(dimethylamino)phenyl][hydroxy(4-methylphenyl)methyl]phosphinate

Uniqueness

Cyclohexyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its non-fluorinated analogs.

Properties

Molecular Formula

C21H27FNO3P

Molecular Weight

391.4 g/mol

IUPAC Name

[cyclohexyloxy-[4-(dimethylamino)phenyl]phosphoryl]-(2-fluorophenyl)methanol

InChI

InChI=1S/C21H27FNO3P/c1-23(2)16-12-14-18(15-13-16)27(25,26-17-8-4-3-5-9-17)21(24)19-10-6-7-11-20(19)22/h6-7,10-15,17,21,24H,3-5,8-9H2,1-2H3

InChI Key

MBRFXMGACHREKF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)P(=O)(C(C2=CC=CC=C2F)O)OC3CCCCC3

Origin of Product

United States

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